Cas no 1004992-18-0 ((R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate)

(R)-tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a hydroxymethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The stereospecific (R)-configuration ensures precise chirality control, critical for applications in asymmetric synthesis. The tert-butyl carbamate group enhances stability and facilitates selective deprotection under mild conditions, while the hydroxymethyl functionality offers a reactive handle for further derivatization. Its well-defined structure and functional group compatibility make it valuable for constructing complex nitrogen-containing frameworks with high enantiopurity.
(R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate structure
1004992-18-0 structure
Product name:(R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
CAS No:1004992-18-0
MF:C17H26N2O3
MW:306.399944782257
CID:6792318
PubChem ID:52276234

(R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 1004992-18-0
    • tert-Butyl (R)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
    • YAJSWXXRXAAIHN-QGZVFWFLSA-N
    • tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
    • SCHEMBL4795708
    • (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate
    • Inchi: 1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m1/s1
    • InChI Key: YAJSWXXRXAAIHN-QGZVFWFLSA-N
    • SMILES: OC[C@@]1(CN(CC2C=CC=CC=2)CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 306.19434270g/mol
  • Monoisotopic Mass: 306.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 61.8Ų

(R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA565-500.0mg
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
1004992-18-0 95%
500.0mg
¥4269.0000 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA565-250.0mg
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
1004992-18-0 95%
250.0mg
¥2561.0000 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA565-1.0g
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
1004992-18-0 95%
1.0g
¥6402.0000 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA565-5.0g
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
1004992-18-0 95%
5.0g
¥19206.0000 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA565-100.0mg
tert-butyl N-[(3R)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
1004992-18-0 95%
100.0mg
¥1604.0000 2024-07-29

Additional information on (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Research Brief on (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 1004992-18-0) in Chemical Biology and Pharmaceutical Applications

The compound (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 1004992-18-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of protease inhibitors and modulators of central nervous system (CNS) targets. Its structural features, including the hydroxymethyl group and carbamate protection, make it a versatile building block for medicinal chemistry applications.

Recent studies have focused on the compound's role in the synthesis of novel HIV-1 protease inhibitors. Researchers at the University of Tokyo demonstrated its utility in constructing stereochemically complex scaffolds that exhibit improved binding affinity to viral proteases. The (R)-configuration at the 3-position was found to be critical for maintaining inhibitory activity, with the hydroxymethyl group enabling further functionalization through various coupling reactions.

In the context of CNS drug discovery, 1004992-18-0 has been employed as a precursor for the development of σ receptor ligands. A 2023 publication in the Journal of Medicinal Chemistry reported its conversion into potent and selective σ1 receptor agonists with potential applications in neuropathic pain management. The benzyl-protected nitrogen and tert-butyl carbamate groups were shown to provide optimal pharmacokinetic properties in the resulting drug candidates.

Synthetic methodology research has also advanced significantly regarding this compound. A recent breakthrough published in Organic Letters describes a highly enantioselective synthesis route using asymmetric hydrogenation of corresponding enamines, achieving >99% ee with excellent yield. This development addresses previous challenges in obtaining the (R)-enantiomer in high optical purity, which is essential for pharmaceutical applications.

From a safety and toxicology perspective, preliminary studies indicate that 1004992-18-0 exhibits favorable properties as a synthetic intermediate. The compound has shown good stability under standard laboratory conditions and minimal cytotoxicity in cell-based assays at concentrations typically used for further derivatization. However, comprehensive toxicological evaluation of its derivatives remains an active area of investigation.

The pharmaceutical industry has recognized the commercial potential of this intermediate, with several custom synthesis providers now offering (R)-tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate at various scales. Current market analysis suggests growing demand, particularly from contract research organizations specializing in CNS and antiviral drug development programs.

Future research directions are likely to explore the compound's utility in targeted drug delivery systems, leveraging its functional groups for conjugation with various carrier molecules. Additionally, computational studies are underway to predict novel bioisosteres that might maintain the advantageous properties of this scaffold while improving metabolic stability. The continued investigation of 1004992-18-0 and its derivatives promises to yield important contributions to medicinal chemistry and drug discovery in the coming years.

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